N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dihydropyrimidinone core, and a thioacetamide linkage, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of CBKinase1_009874 is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans. It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Mode of Action
CBKinase1_009874 interacts with CK1α, influencing its ability to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . CK1α is one of the main components of the Wnt/β-catenin signaling pathway, phosphorylating β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .
Biochemical Pathways
The interaction of CBKinase1_009874 with CK1α affects several biochemical pathways. These include the Wnt/β-catenin signaling pathway, which is crucial for cell cycle progression and apoptosis . Additionally, CK1α targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 (also known as MDMX), while stabilizing and positively regulating E2F-1, a transcription factor involved in cell cycle progression .
Result of Action
The molecular and cellular effects of CBKinase1_009874’s action are primarily related to its influence on CK1α and the subsequent modulation of various cellular processes. By interacting with CK1α, CBKinase1_009874 can potentially affect cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then subjected to a thiolation reaction using a suitable thiol reagent to introduce the thio group. Finally, the methoxyphenyl group is attached via an amide bond formation using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
N-(2-methoxyphenyl)-2-((4-oxo-4H-chromen-2-yl)thio)acetamide: Differing in the core structure, which is a chromenone instead of a dihydropyrimidinone.
N-(2-methoxyphenyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-14(16)20-18(24)12-26-19-21-15(11-17(23)22-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURVPRSXMRGONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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